3-Vinylpiperidine
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Overview
Description
3-Vinylpiperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by the presence of a vinyl group attached to the third carbon of the piperidine ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Vinylpiperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with acetylene in the presence of a catalyst. Another method includes the use of vinyl halides with piperidine under basic conditions to form the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives. This method is advantageous due to its scalability and cost-effectiveness. The process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-Vinylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The vinyl group can be hydrogenated to form ethylpiperidine.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Ethylpiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
3-Vinylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-vinylpiperidine depends on its specific application. In medicinal chemistry, it may act as a ligand for various receptors or enzymes, modulating their activity. The vinyl group allows for further functionalization, enabling the design of molecules with specific biological activities. The molecular targets and pathways involved vary depending on the derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A parent compound with a similar structure but without the vinyl group.
Pyridine: An aromatic analog with a nitrogen atom in the ring.
Piperazine: Contains two nitrogen atoms in the ring.
Uniqueness
3-Vinylpiperidine is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various applications compared to its analogs.
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
3-ethenylpiperidine |
InChI |
InChI=1S/C7H13N/c1-2-7-4-3-5-8-6-7/h2,7-8H,1,3-6H2 |
InChI Key |
LYMGNRHDFKUCDQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCCNC1 |
Origin of Product |
United States |
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